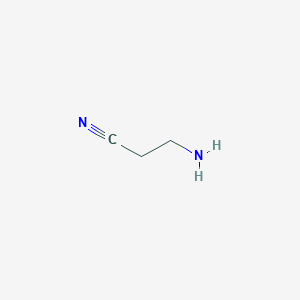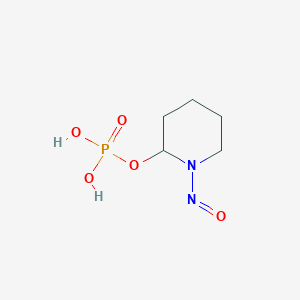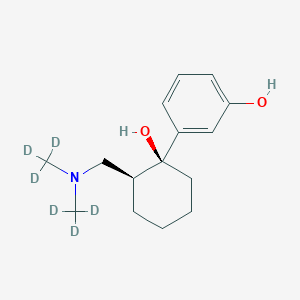
3-Aminopropanenitrile
Overview
Description
Beta-aminopropionitrile is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of significant interest in the biomedical community. This compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities .
Mechanism of Action
Target of Action
3-Aminopropionitrile is the toxic constituent of peas from Lathyrus plants . It is known to cause osteolathyrism and angiolathyrism when ingested in large quantities . The primary targets of 3-aminopropionitrile are the connective tissues, particularly the bones and aorta .
Mode of Action
It is known to interfere with the cross-linking of collagen and elastin in the body, which can lead to the weakening of these tissues .
Biochemical Pathways
3-Aminopropionitrile is involved in the metabolism of animals, plants, and microorganisms . It plays various roles in these metabolic processes. For example, it is the direct synthesis precursor of pantothenic acid (vitamin B5), which is a component of the indispensable intracellular intermediate metabolites coenzyme A and acyl carrier protein .
Pharmacokinetics
It is known that its metabolic activity is localized in the microsomal fraction of the liver . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The ingestion of 3-aminopropionitrile can lead to a disease known as lathyrism, which encompasses two distinct entities: a disorder of the nervous system (neurolathyrism) leading to limb paralysis, and a disorder of connective tissue, causing either bone deformity (osteolathyrism) or aortic aneurysms (angiolathyrism) .
Biochemical Analysis
Biochemical Properties
3-Aminopropionitrile plays a significant role in the metabolism of animals, plants, and microorganisms . It is involved in the synthesis of β-alanine, a process that encompasses multiple catalytic steps leading to β-alanine in a complex sequence . In mammals, the metabolism of 3-aminopropionitrile leads to the release of cyanide ions .
Cellular Effects
The effects of 3-Aminopropionitrile on cells are predominantly observed in its influence on osteoblast gene expression of type I collagen, LOX, and genes associated with crosslink formation . It has been found to cause significant upregulation of BMP - 1, POST, and COL1A1 and change in cell proliferation .
Molecular Mechanism
The molecular mechanism of 3-Aminopropionitrile involves the inhibition of lysyl oxidase (LOX), an enzyme critical for the cross-linking of collagen and elastin in the extracellular matrix . This interruption of LOX activity by 3-Aminopropionitrile is a key aspect of its biochemical action.
Temporal Effects in Laboratory Settings
The effects of 3-Aminopropionitrile over time in laboratory settings have been observed in studies involving young mice . The compound induces distinct pathologies in the ascending and descending thoracic aortic regions of these mice .
Dosage Effects in Animal Models
The effects of 3-Aminopropionitrile vary with different dosages in animal models. For instance, in a study involving osteoblasts, the cells were exposed to a range of 3-Aminopropionitrile dosages for gene expression analysis and cell proliferation .
Metabolic Pathways
3-Aminopropionitrile is involved in the propionic acid pathway, which encompasses multiple catalytic steps, eventually leading to β-alanine . This pathway involves the production of propionyl coenzyme A by Pcl (propionate CoA ligase), which is then oxidized by acyl-CoA dehydrogenase to produce 3-hydroxypropionyl coenzyme A .
Transport and Distribution
It is known that in mammals, the metabolic activity of 3-Aminopropionitrile is localized in the microsomal fraction of the liver .
Preparation Methods
Beta-aminopropionitrile is typically prepared by the reaction of ammonia with acrylonitrile. The reaction involves the use of aqueous ammonia preheated to a temperature range between 60°C and 130°C. Acrylonitrile is introduced into the hot aqueous ammonia under the vapor pressure of the reactants at the employed temperature. The ammonia is always present in molal excess over the theoretically required amount to produce the desired primary amine .
Chemical Reactions Analysis
Beta-aminopropionitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: The compound can be reduced to form amines.
Substitution: It can undergo substitution reactions where the nitrile or amine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Beta-aminopropionitrile has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis.
Biology: The compound is studied for its effects on collagen cross-linking and its role in diseases like osteolathyrism.
Medicine: It has been investigated for its potential as an anticancer agent and its effects on connective tissue disorders.
Industry: Beta-aminopropionitrile is used in the production of various chemicals and materials
Comparison with Similar Compounds
Beta-aminopropionitrile is unique due to its dual functional groups (amine and nitrile) and its specific inhibitory action on lysyl oxidase. Similar compounds include:
Acetonitrile: A simple nitrile compound used as a solvent.
Aminoacetonitrile: Another aminonitrile with different biological effects.
Glycolonitrile: A compound with both hydroxyl and nitrile groups.
Propanenitrile: A simpler nitrile without the amine group
These compounds differ in their chemical structure and biological activities, highlighting the unique properties and applications of beta-aminopropionitrile.
Properties
IUPAC Name |
3-aminopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2/c4-2-1-3-5/h1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSPXMVUFBBBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048418 | |
| Record name | Aminopropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
70.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an amine odor; [Merck Index]; [MSDSonline], Solid | |
| Record name | 3-Aminopropionitrile | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3908 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Beta-Aminopropionitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
185 °C @ 760 mm Hg | |
| Record name | BETA-AMINOPROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9584 @ 20 °C | |
| Record name | BETA-AMINOPROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2 mm Hg @ 38-40 °C | |
| Record name | BETA-AMINOPROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The mechanism of the effect is unknown, but it is thought to be by some action on growth of certain mesodermal tissues. It is not due to one of its major metabolites, cyanoacetic acid, and both the free amino group and the cyano group seem essential for activity. It is not produced if the amino group is in the alpha position, or if in the gamma position in butyronitrile., IT HAS BEEN SUGGESTED THAT LATHYROGENIC AGENTS ACT BY BLOCKING CERTAIN CARBONYL GROUPS NORMALLY PRESENT IN COLLAGEN, & THUS INTERFERING WITH FORMATION OF CROSS LINKAGES. THEIR ACTION MAY BE RETARDED BY RESERPINE OR BY CALCIUM SALTS. /LATHYROGENIC AGENTS/ | |
| Record name | BETA-AMINOPROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
151-18-8, 68130-65-4, 68130-66-5 | |
| Record name | 3-Aminopropionitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminopropionitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000151188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-aminopropionitrile | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40641 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanenitrile, 3-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanenitrile, 3-amino-, N-[3-(C12-18-alkyloxy)propyl] derivs. | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminopropionitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopropiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.261 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Propanenitrile, 3-amino-, N-C11-13-isoalkyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINOPROPANENITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38D5LJ4KH2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | BETA-AMINOPROPIONITRILE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2897 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Beta-Aminopropionitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Beta-Aminopropionitrile | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004101 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 3-aminopropionitrile (BAPN)?
A: 3-aminopropionitrile functions as a potent inhibitor of lysyl oxidase (LOX). [, , ] This enzyme plays a crucial role in the formation of collagen cross-links by oxidizing lysine and hydroxylysine residues, generating aldehydes essential for stable collagen structure. [] By inhibiting LOX, BAPN disrupts the proper assembly and cross-linking of collagen fibers. [, , , ]
Q2: What are the downstream effects of BAPN-mediated LOX inhibition?
A: BAPN's inhibition of LOX leads to an accumulation of soluble collagen and a decrease in the formation of insoluble collagen fibers. [, , ] This disruption in collagen cross-linking weakens connective tissues, leading to a variety of pathological conditions collectively known as lathyrism. [, , ]
Q3: What specific pathological conditions are associated with BAPN-induced lathyrism?
A: In experimental models, BAPN administration is known to cause skeletal deformities such as slipped epiphyses, tendon avulsion, kyphoscoliosis, and hernias. [] It can also lead to aortic aneurysms and dissections due to weakened aortic walls. [, , ]
Q4: Can BAPN impact processes beyond collagen synthesis?
A: Yes, studies indicate that BAPN can influence mast cell proliferation in bone marrow. [, ] Additionally, it has been suggested that BAPN may interfere with normal limb development in amphibians and head regeneration in hydra. [, ]
Q5: What is the molecular formula and weight of 3-aminopropionitrile?
A5: The molecular formula of 3-aminopropionitrile is C3H6N2. Its molecular weight is 70.09 g/mol.
Q6: Is there any spectroscopic data available for 3-aminopropionitrile?
A: Yes, the microwave spectrum of 3-aminopropionitrile has been studied, providing insights into its conformational equilibrium and intramolecular hydrogen bonding. [] Additionally, research has explored the electron-impact-induced fragmentations of 3-aminopropionitrile and its derivatives using mass spectrometry. []
Q7: Has 3-aminopropionitrile been explored in any material science applications?
A: Interestingly, 3-aminopropionitrile has been utilized in the synthesis of a porous organic polymer. [] This polymer, prepared through a condensation reaction with terephthalic aldehyde, exhibits a large pore size structure, high thermal stability, and chemical stability. It has potential applications in the in-situ preparation of ultra-small silver nanocrystalline composite catalysts. []
Q8: What is known about the stability of 3-aminopropionitrile under various conditions?
A: 3-aminopropionitrile has shown higher stability compared to 2-aminopropionitrile in aqueous media. [] While 2-aminopropionitrile readily forms various byproducts, 3-aminopropionitrile primarily degrades to 3-alanine amide and subsequently 3-alanine. []
Q9: Are there any computational chemistry studies related to 3-aminopropionitrile?
A: Ab initio SCF-MO calculations have been performed to investigate the molecular structure and conformational preference of 3-aminopropionitrile. [] These calculations revealed the existence of four conformers with nearly equal total energies. Further analysis of electronic populations and localized orbitals provided insights into intramolecular hydrogen bonding and other interactions. []
Q10: What are the known metabolic pathways of 3-aminopropionitrile in biological systems?
A: 3-Aminopropionitrile can be metabolized into cyanide anion, primarily in the microsomal fraction of the liver. [, ] This metabolic conversion is suggested to involve hydroxyl radicals and specific cytochrome P450 enzymes, particularly the LM3C form. [] Dimethyl sulfoxide and mannitol have been shown to inhibit this transformation, indicating the involvement of free radicals. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3H-spiro[1-benzofuran-2,4'-piperidine]](/img/structure/B50481.png)




![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)






